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molecular formula C10H12N2O4S B8633667 Methyl 5-(2-dimethylaminovinyl)-4-nitrothiophene-2-carboxylate

Methyl 5-(2-dimethylaminovinyl)-4-nitrothiophene-2-carboxylate

Cat. No. B8633667
M. Wt: 256.28 g/mol
InChI Key: YSHILLYVPDPIQF-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

To a solution of 5-methyl-4-nitro-2-thiophene carboxylic acid (4.6 g, 24.6 mmol) in DMF (14.5 mmol) was added N,N-dimethylformamide dimethyl acetal (3.8 mL, 28.5 mmol) and pyrrolidine (2 drops). The mixture was refluxed for 3 h, concentrated in vacuo and the residue taken up in EtOAc (0.2 L). The organic phase was washed with water, saturated aq NaCl, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was chromatographed over silica gel (0 to 40% EtOAc/heptane over 60 min) to give methyl 5-(2-dimethylaminovinyl)-4-nitrothiophene-2-carboxylate as a dark red solid (1.0 g, 16%). 1H NMR (400 MHz, CDCl3) δ (ppm) 8.10 (s, 1H) 7.31 (d, J=13.1 Hz, 1H) 6.56 (d, J=13.1 Hz, 1H) 3.87 (s, 3H) 3.07 (s, 6H). LCMS m/e 279 (M+Na).
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 mmol
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH3:13][N:14]([CH:16]=O)[CH3:15].[CH3:18]OC(OC)N(C)C>N1CCCC1>[CH3:13][N:14]([CH3:16])[CH:15]=[CH:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:18])=[O:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]
Name
Quantity
14.5 mmol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3.8 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The organic phase was washed with water, saturated aq NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed over silica gel (0 to 40% EtOAc/heptane over 60 min)
Duration
60 min

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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